molecular formula C12H3Cl5O B1345174 1,2,4,6,7-Pentachlorodibenzofuran CAS No. 83704-50-1

1,2,4,6,7-Pentachlorodibenzofuran

Cat. No.: B1345174
CAS No.: 83704-50-1
M. Wt: 340.4 g/mol
InChI Key: BQTCODOVGXJHRB-UHFFFAOYSA-N
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Description

1,2,4,6,7-Pentachlorodibenzofuran is a member of the polychlorinated dibenzofurans (PCDFs) family, which are organic compounds characterized by the replacement of hydrogen atoms in the dibenzofuran structure with chlorine atoms . These compounds are known for their persistence in the environment and potential toxic effects. This compound, in particular, is a highly chlorinated derivative of dibenzofuran, making it a subject of interest in environmental and toxicological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of polychlorinated dibenzofurans, including 1,2,4,6,7-Pentachlorodibenzofuran, typically involves the chlorination of dibenzofuran under controlled conditions. This process can be carried out using chlorine gas or other chlorinating agents in the presence of a catalyst. The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired level of chlorination .

Industrial Production Methods

Industrial production of polychlorinated dibenzofurans often occurs as a by-product of various industrial processes, such as the manufacture of chlorinated phenols and the incineration of chlorine-containing materials. These processes can lead to the unintentional formation of PCDFs, including this compound .

Chemical Reactions Analysis

Types of Reactions

1,2,4,6,7-Pentachlorodibenzofuran can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like hydroxide ions for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce less chlorinated dibenzofurans .

Scientific Research Applications

1,2,4,6,7-Pentachlorodibenzofuran has several scientific research applications, including:

Mechanism of Action

1,2,4,6,7-Pentachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). This receptor, when activated by the compound, translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of genes involved in various biological processes. The activation of AhR can result in the induction of enzymes such as CYP1A1 and CYP1A2, which are involved in the metabolism of xenobiotics .

Comparison with Similar Compounds

Similar Compounds

1,2,4,6,7-Pentachlorodibenzofuran is similar to other polychlorinated dibenzofurans, such as:

Uniqueness

This compound is unique due to its specific chlorination pattern, which influences its chemical reactivity and toxicological profile. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound for studying the effects of chlorinated dibenzofurans .

Properties

IUPAC Name

1,2,4,6,7-pentachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O/c13-5-2-1-4-8-9(16)6(14)3-7(15)12(8)18-11(4)10(5)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTCODOVGXJHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20232563
Record name 1,2,4,6,7-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83704-50-1
Record name 1,2,4,6,7-Pentachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,6,7-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,6,7-PENTACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MI8HUV9QAR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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